molecular formula C66H99N19O18 B1592915 Neurotensin (1-11) CAS No. 74032-89-6

Neurotensin (1-11)

Cat. No. B1592915
CAS RN: 74032-89-6
M. Wt: 1446.6 g/mol
InChI Key: CUQGKXAMPVUPEU-JXYYACCNSA-N
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Description

Neurotensin is a tridecapeptide that exhibits antinociceptive, pro-inflammatory, and gastrointestinal motility modulating activities . It induces contractions in smooth muscle cells, playing a role in regulating digestive activity in vitro and in vivo .


Synthesis Analysis

Neurotensin is produced from pre-pro-neurotensin, which contains the NT1–13 and neuromedin N . It is released as a response to luminal fat contents and its physiological functions include increasing intestinal motility , increasing pancreatic and biliary secretions , and stimulating the growth of various tissues like the gut, pancreas, adrenal gland, and liver .


Molecular Structure Analysis

Neurotensin (NT) is a 13-amino acid regulatory peptide present in both the central nervous system (hypothalamus and pituitary) and the gastrointestinal tract (N cells of the jejunum and ileum) . NT acts through 3 main receptors: Neurotensin receptor 1 (NTSR1), NTSR2, and NTSR3 (or sortilin 1) .


Chemical Reactions Analysis

The effects of NT are mediated through mitogen-activated protein kinases, epidermal growth factor receptors, and phosphatidylinositol-3 kinases among others . NT’s role in cancer is believed to stem from modifications in the NT gene regulation involving Ras dysregulation and changes to methylation patterns of cytosine-phosphorus-guanine (CpG) sites in the NT promoter region .


Physical And Chemical Properties Analysis

Neurotensin is a 13 amino acid neuropeptide that is implicated in the regulation of luteinizing hormone and prolactin release and has significant interaction with the dopaminergic system . Its chemical formula is C78H121N21O20 and it has a molar mass of 1672.92 .

Scientific Research Applications

Neurotensin Receptors and Dopaminergic Systems

Neurotensin, a putative peptide neurotransmitter in the mammalian brain, is found in the central nervous system and gastrointestinal tract. It interacts significantly with dopaminergic systems. Palacios and Kuhar (1981) demonstrated a dense localization of neurotensin receptors in regions like the substantia nigra zona compacta of the rat midbrain, suggesting that neurotensin or related drugs could significantly influence dopaminergic function in the brain (Palacios & Kuhar, 1981).

Molecular and Pharmacological Properties

Vincent et al. (1999) reviewed neurotensin's molecular and pharmacological properties. Three subtypes of neurotensin receptors have been cloned, two belonging to G protein-coupled receptors and the third being a new type of neuropeptide receptor. This study provides insights into the relationship between neurotensin receptors and pharmacological effects of neurotensin (Vincent, Mazella, & Kitabgi, 1999).

Neurotensin in Physiological and Pathological Processes

Mustain et al. (2011) highlighted neurotensin's role in various central nervous system and gastrointestinal processes. It is involved in conditions ranging from schizophrenia to colorectal cancer. Their review emphasizes neurotensin's involvement in biological processes and its potential in drug development for various medical conditions (Mustain, Rychahou, & Evers, 2011).

Neurotensin and Dopamine Efflux

Leonetti et al. (2004) demonstrated that neurotensin mediates dopamine efflux in the nucleus accumbens of mice, which is significantly decreased in mice lacking neurotensin type 1 receptor. This finding sheds light on neurotensin's role in modulating accumbal dopamine release, relevant for understanding psychiatric disorders and physiological processes (Leonetti et al., 2004).

Neurotensin's Effects on CNS and Gastrointestinal Tract

Nemeroff, Luttinger, and Prange (1980) studied neurotensin's effects when administered into the central nervous system. They found that neurotensin produces hypothermia, analgesia, decreased locomotor activity, muscle relaxation, and interacts with brain dopamine systems. These findings suggest neurotensin's role in regulating various physiological and behavioral processes (Nemeroff, Luttinger, & Prange, 1980).

Structure of Neurotensin Receptors

White et al. (2012) presented the structure of the neurotensin receptor NTSR1 bound to a neurotensin agonist. This study offers insights into peptide agonist binding to G-protein-coupled receptors, potentially aiding in developing non-peptide ligands for neurological disorders, cancer, and obesity treatment (White et al., 2012).

Safety And Hazards

If dust is inhaled, remove from contaminated area. Encourage patient to blow nose to ensure clear passage of breathing. If irritation or discomfort persists seek medical attention . If swallowed, wash out mouth with water provided person is conscious. Call a physician .

Future Directions

The advent of stem cell-derived cerebral organoids has already advanced our understanding of disease mechanisms in neurological diseases . Antisense oligonucleotides (ASOs) are one of the most widely used approaches for targeting RNA and modifying gene expression, with significant advancements in clinical trials for epilepsy, neuromuscular disorders, and other neurological conditions .

properties

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H99N19O18/c1-35(2)31-45(80-55(93)41-22-24-52(89)75-41)57(95)81-46(32-36-14-18-38(86)19-15-36)58(96)76-42(23-25-53(90)91)56(94)82-47(34-51(68)88)59(97)79-43(9-3-4-26-67)62(100)84-29-7-12-49(84)60(98)77-40(10-5-27-73-65(69)70)54(92)78-44(11-6-28-74-66(71)72)63(101)85-30-8-13-50(85)61(99)83-48(64(102)103)33-37-16-20-39(87)21-17-37/h14-21,35,40-50,86-87H,3-13,22-34,67H2,1-2H3,(H2,68,88)(H,75,89)(H,76,96)(H,77,98)(H,78,92)(H,79,97)(H,80,93)(H,81,95)(H,82,94)(H,83,99)(H,90,91)(H,102,103)(H4,69,70,73)(H4,71,72,74)/t40-,41-,42-,43-,44-,45-,46-,47-,48+,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQGKXAMPVUPEU-JXYYACCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)[C@@H]5CCC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H99N19O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224841
Record name Neurotensin (1-11)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neurotensin (1-11)

CAS RN

74032-89-6
Record name Neurotensin (1-11)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074032896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurotensin (1-11)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
WX Shi, BS Bunney - Annals of the New York Academy of Sciences, 1992 - europepmc.org
Three effects of NT were observed on midbrain DA cells. The modulatory effect of NT, that is, the attenuation of DA-induced inhibition, has been most extensively examined. Studies …
Number of citations: 66 europepmc.org
JC Reubi, B Waser, JC Schaer… - International journal of …, 1999 - Wiley Online Library
Receptors for regulatory peptides, such as somatostatin or vasoactive intestinal peptide (VIP), expressed at high density by neoplastic cells, can be instrumental for tumor diagnosis and …
Number of citations: 136 onlinelibrary.wiley.com
YC Lee, LO Uttenthal, HA Smith, SR Bloom - Peptides, 1986 - Elsevier
… identical to neurotensin 1-8 and neurotensin 1-11, We cannot detect neurotensin 1-9 and … Breakdown to neurotensin 1-11 and neurotensin 1-8 is brought about by enzymatic activity …
Number of citations: 28 www.sciencedirect.com
JC Reubi, B Waser, H Friess, M Büchler, J Laissue - Gut, 1998 - gut.bmj.com
Background/Aims—New imaging possibilities for early diagnosis of the devastating exocrine pancreatic adenocarcinomas would be highly welcome. Recently, pancreatic …
Number of citations: 227 gut.bmj.com
WX Shi, BS Bunney - Synapse, 1991 - Wiley Online Library
The effects of neurotensin on midbrain dopamine neuron activity were studied in brain slices using single‐unit recording techniques. At low concentrations (0.2–10 nM), neurotensin …
Number of citations: 37 onlinelibrary.wiley.com
F Checler, JP Vincent, P Kitabgi - Journal of Biological Chemistry, 1986 - Elsevier
A peptidase that cleaved neurotensin at the Pro10-Tyr11 peptide bond, leading to the formation of neurotensin-(1-10) and neurotensin-(11-13), was purified nearly to homogeneity from …
Number of citations: 184 www.sciencedirect.com
C Shaw, R Göke, NW Bunnett, JM Conlon - Biochimica et Biophysica Acta …, 1987 - Elsevier
The mammalian small intestine is both a source and a site of degradation of neurotensin. Metabolites produced by incubation of the peptide with dispersed enterocytes from porcine …
Number of citations: 10 www.sciencedirect.com
B Vincent, JP VINCENT… - European journal of …, 1994 - Wiley Online Library
We examined the occurence of various endopeptidases and exopeptidases and their subcellular partition within soluble and membrane‐associated compartments of 15‐day‐old …
Number of citations: 28 febs.onlinelibrary.wiley.com
H Barelli, JE Fox-Threlkeld, V Dive… - British journal of …, 1994 - ncbi.nlm.nih.gov
The degradation of tritiated and unlabelled neurotensin (NT) following close intra-arterial infusion of the peptides in ileal segments of anaesthetized dogs was examined. 2. Intact NT …
Number of citations: 65 www.ncbi.nlm.nih.gov
M Goedert, K Pittaway, BJ Williams, PC Emson - Brain Research, 1984 - Elsevier
… peptide Lys 8 , Asn 9 -neurotensin 8–13 were weakly active, whereas neurotensin 10–13 and the amino-terminal fragments neurotensin 1–6 , neurotensin 1–8 and neurotensin 1–11 …
Number of citations: 120 www.sciencedirect.com

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